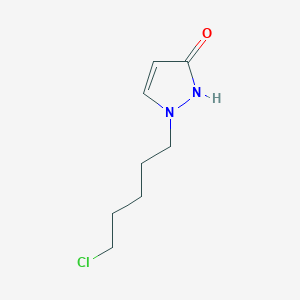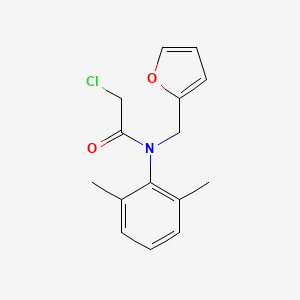![molecular formula C18H14N4O B12902394 Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- CAS No. 208040-10-2](/img/structure/B12902394.png)
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- is a complex organic compound that features both acridine and triazole moieties. Acridine is a nitrogen-containing heterocycle known for its applications in dyes and pharmaceuticals, while triazole is a five-membered ring containing three nitrogen atoms, often used in medicinal chemistry for its stability and bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- typically involves a multi-step processThis involves the reaction of 9-azidoacridine with propargyl derivatives under copper-catalyzed conditions to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or acridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the acridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Copper(I) iodide for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- has several scientific research applications:
Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of the DNA. This can inhibit enzymes like topoisomerase II, which are essential for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Acridinyl amino acid derivatives: These compounds also feature the acridine moiety and have shown similar anticancer activity.
1-Coumarinyl-1,2,3-triazole derivatives: These compounds share the triazole ring and have been studied for their biological activities.
Uniqueness
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- is unique due to its combination of acridine and triazole rings, which confer both stability and bioactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
208040-10-2 |
|---|---|
Molekularformel |
C18H14N4O |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
InChI-Schlüssel |
QTLJFYVBZNSRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)
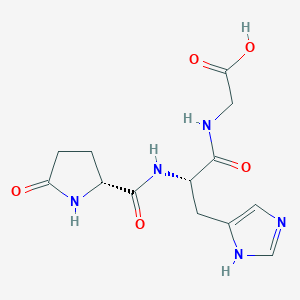
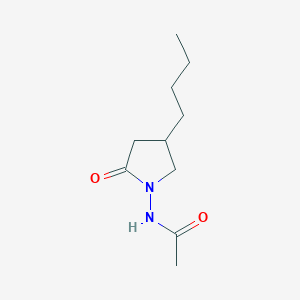
![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)

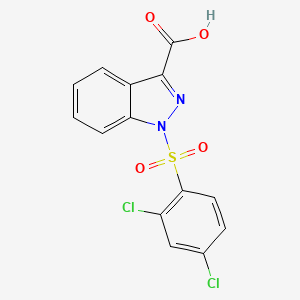
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
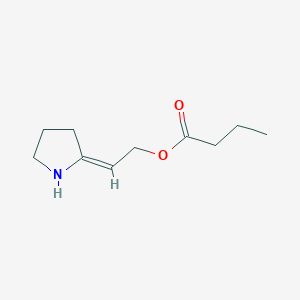

![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
